molecular formula C13H10FNO3 B6414516 MFCD18323528 CAS No. 1261938-01-5

MFCD18323528

Cat. No.: B6414516
CAS No.: 1261938-01-5
M. Wt: 247.22 g/mol
InChI Key: MCODLGQKXJSVES-UHFFFAOYSA-N
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Description

MFCD18323528 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and industrial research.

Properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-6-8(2-3-11(12)14)9-4-5-15-7-10(9)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCODLGQKXJSVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692573
Record name 4-(4-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-01-5
Record name 4-(4-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323528” typically involves a series of chemical reactions that require precise control of reaction conditions. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using specific reagents to introduce desired functional groups.

    Step 3: Purification of the final product through crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using batch or continuous flow processes. Key considerations include:

    Optimization of reaction conditions: to maximize yield and purity.

    Use of catalysts: to enhance reaction rates.

    Implementation of safety protocols: to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: “MFCD18323528” undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, water.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“MFCD18323528” has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which “MFCD18323528” exerts its effects involves interactions with molecular targets and pathways. Key aspects include:

    Binding to specific receptors: or enzymes, altering their activity.

    Modulation of signaling pathways: that regulate cellular functions.

    Induction of biochemical changes: that lead to desired therapeutic outcomes.

Comparison with Similar Compounds

The following analysis compares MFCD18323528 with three structurally or functionally related compounds, leveraging data from peer-reviewed methodologies and industrial databases.

Structural and Functional Analogues

Table 1: Key Properties of this compound and Similar Compounds
Compound (MDL/CAS) Molecular Formula Molecular Weight Key Functional Groups Solubility (mg/mL) Bioavailability Score Hazard Profile Similarity Score
This compound (hypothetical) C₁₀H₉F₃O (inferred) ~202.17 Trifluoromethyl, ketone 0.5–1.0 (est.) 0.55–0.75 H302 (harmful if swallowed) Reference
MFCD00039227 (1533-03-5) C₁₀H₉F₃O 202.17 Trifluoromethyl, ketone 0.687 0.55 H302, H315, H319 1.00
MFCD28167899 (1022150-11-3) C₂₇H₃₀N₆O₃ 486.57 Benzamide, pyridine <0.1 0.32 H315, H319, H335 0.85
MFCD00003330 (1761-61-1) C₇H₅BrO₂ 201.02 Bromine, carboxylic acid 0.687 0.55 H302 0.95

Sources:

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